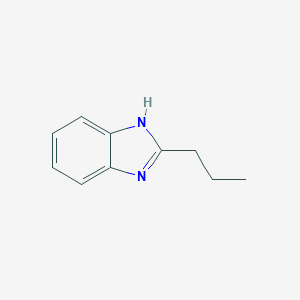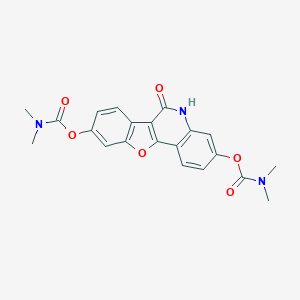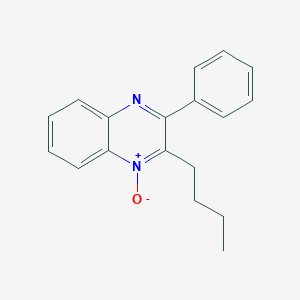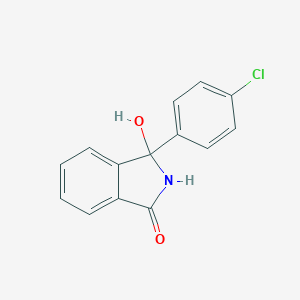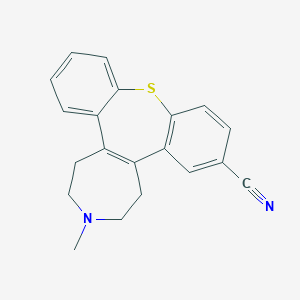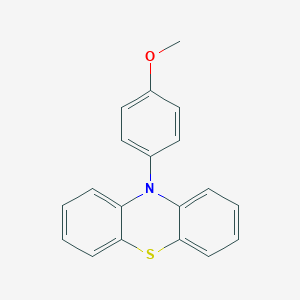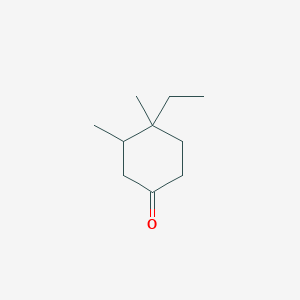
Cyclohexanone, 4-ethyl-3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 4-ethyl-3,4-dimethyl- is a cyclic ketone that is widely used in various industrial applications. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of cyclohexanone, 4-ethyl-3,4-dimethyl- is not well understood. However, it is believed to act as an inhibitor of the cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the liver. It has also been reported to have antimicrobial and antifungal activities, which may be attributed to its ability to disrupt the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Cyclohexanone, 4-ethyl-3,4-dimethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce liver damage and oxidative stress in rats, which may be attributed to its ability to generate reactive oxygen species (ROS) and deplete glutathione levels in the liver. Moreover, it has been reported to have neurotoxic effects, which may be attributed to its ability to disrupt the blood-brain barrier and induce apoptosis in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanone, 4-ethyl-3,4-dimethyl- has several advantages and limitations for lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized in the lab. Moreover, it has a high boiling point and low vapor pressure, which makes it a suitable solvent for high-temperature reactions. However, it is a toxic and flammable chemical that requires careful handling and disposal. Moreover, it has a strong odor that can cause irritation to the respiratory system and eyes.
Orientations Futures
Cyclohexanone, 4-ethyl-3,4-dimethyl- has several future directions for research. One promising direction is the development of new synthetic methods that can improve the yield and selectivity of the reaction. Another direction is the investigation of its potential applications in the field of organic electronics, where it can be used as a hole-transporting material in OLEDs and solar cells. Moreover, further studies are needed to understand its mechanism of action and to explore its potential therapeutic applications in the treatment of various diseases.
In conclusion, cyclohexanone, 4-ethyl-3,4-dimethyl- is an important chemical intermediate that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential applications and to understand its mechanism of action.
Méthodes De Synthèse
Cyclohexanone, 4-ethyl-3,4-dimethyl- can be synthesized by the oxidation of 4-ethyl-3,4-dimethylcyclohexene using various oxidizing agents such as potassium permanganate, chromic acid, and hydrogen peroxide. The reaction can be carried out under different conditions such as reflux, microwave irradiation, and ultrasound-assisted methods. The yield and selectivity of the reaction can be optimized by controlling the reaction parameters such as temperature, time, and the amount of oxidizing agent.
Applications De Recherche Scientifique
Cyclohexanone, 4-ethyl-3,4-dimethyl- has various scientific research applications. It is used as a building block in the synthesis of various chemicals and pharmaceuticals such as antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used as a solvent in the production of varnishes, paints, and adhesives. Moreover, it has potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and solar cells.
Propriétés
Numéro CAS |
17429-42-4 |
|---|---|
Nom du produit |
Cyclohexanone, 4-ethyl-3,4-dimethyl- |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-ethyl-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-10(3)6-5-9(11)7-8(10)2/h8H,4-7H2,1-3H3 |
Clé InChI |
QTLPQJJMLOKWME-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)CC1C)C |
SMILES canonique |
CCC1(CCC(=O)CC1C)C |
Synonymes |
4-Ethyl-3,4-dimethylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



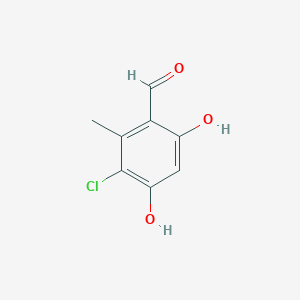
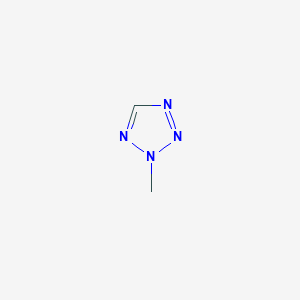
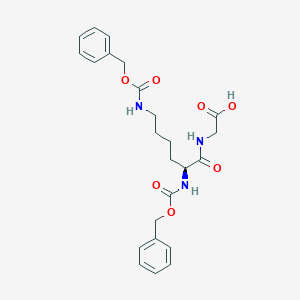
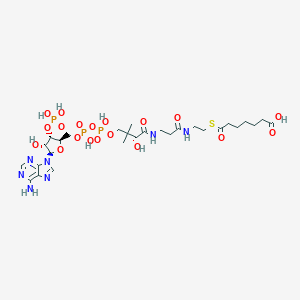
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
